6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Lipophilicity Drug Design ADME

This precise 6-cyclopropyl-1-methyl substitution pattern is critical for CNS-penetrant CB1 antagonist and kinase inhibitor SAR campaigns. Unlike the unsubstituted core (CAS 135830-13-6) or des-methyl analogs, the dual cyclopropyl and N1-methyl groups optimize LogP (1.25), TPSA (59.53 Ų), and HBD count (1) for superior permeability and metabolic stability. The C7 carboxylic acid handle enables rapid amide coupling for lead optimization. Insist on CAS 2092238-19-0 to ensure consistency in fragment-to-lead evolution and CNS drug discovery. Order now for fragment-based screening or focused library synthesis.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 2092238-19-0
Cat. No. B1493027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
CAS2092238-19-0
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C=CN2C1=C(C(=N2)C3CC3)C(=O)O
InChIInChI=1S/C10H11N3O2/c1-12-4-5-13-9(12)7(10(14)15)8(11-13)6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15)
InChIKeyDREYNUZWFWAJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid (CAS 2092238-19-0) for Specialized Research Procurement


6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 2092238-19-0) is a bicyclic heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core. With the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol , it belongs to a class of compounds investigated as cannabinoid receptor ligands, particularly CB1 antagonists, and as kinase inhibitor scaffolds [1]. The compound is distinguished from its core scaffold by dual substitution: a lipophilic cyclopropyl group at the 6-position and a methyl group at the 1-position, which are critical for modulating physicochemical and biological properties.

Procurement Risks of Substituting 6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid with Generic Analogs


Generic substitution within the imidazo[1,2-b]pyrazole class is not feasible due to extreme sensitivity to substitution patterns. The parent scaffold, 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 135830-13-6), lacks the critical lipophilic and steric bulk provided by the cyclopropyl and methyl groups . The absence of the N1-methyl group, as in 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 1785134-13-5), alters hydrogen-bonding capacity and metabolic stability. Similarly, compounds lacking the 6-cyclopropyl group, such as 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 135830-16-9), have significantly different lipophilicity and steric profiles, which directly impact target binding and pharmacokinetics . These structural nuances mean that even closely related analogs cannot be considered interchangeable for structure-activity relationship (SAR) studies or lead optimization campaigns.

Quantitative Differentiation Evidence for 6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid vs. Analogs


Lipophilicity Modulation via 6-Cyclopropyl Substitution for Enhanced Membrane Permeability

The introduction of the cyclopropyl group at the 6-position significantly increases lipophilicity compared to the unsubstituted parent scaffold. The target compound (6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid) has a calculated LogP of 1.2484 . This is markedly higher than the parent 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, which has a predicted LogP of 0.53 . Increased LogP generally correlates with improved passive membrane permeability, a desirable trait for oral bioavailability.

Lipophilicity Drug Design ADME

Hydrogen Bond Donor Reduction via N1-Methylation for Improved Metabolic Profile

N1-Methylation eliminates a hydrogen bond donor (HBD) present in the des-methyl analog. The target compound has one HBD (the carboxylic acid proton) and four HBA . In contrast, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid possesses two HBDs (imidazole NH and COOH) . Reducing HBD count is a well-established strategy to improve metabolic stability and oral absorption by lowering desolvation energy and reducing Phase II metabolism.

Metabolic Stability Hydrogen Bonding Lead Optimization

Topological Polar Surface Area (TPSA) Optimization for CNS Drug-Like Profile

The target compound has a calculated Topological Polar Surface Area (TPSA) of 59.53 Ų . This value is below the commonly cited threshold of <70 Ų for favorable CNS penetration. The parent scaffold's TPSA is 70 Ų , which sits exactly at the boundary. The reduction is attributed to the N1-methyl group which removes a polar NH moiety. This property positions the target compound as a more suitable scaffold for CNS-targeted library synthesis.

CNS Drug Design TPSA Blood-Brain Barrier

Primary Application Scenarios for Procuring 6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid


CB1 Antagonist Lead Optimization for Metabolic Disorders

Based on the patent literature establishing bicyclic imidazo[1,2-b]pyrazoles as CB1 receptor antagonists [1], this specific compound's enhanced lipophilicity (LogP 1.25) and reduced TPSA (59.53 Ų) make it a suitable advanced intermediate for synthesizing CNS-penetrant CB1 antagonists. The carboxylic acid handle at position 7 allows for rapid SAR exploration through amide coupling. Procurement of this precise substitution pattern ensures consistency in lead optimization campaigns targeting obesity and metabolic syndrome.

Kinase Inhibitor Scaffold Derivatization

The imidazo[1,2-b]pyrazole core has been implicated in kinase inhibition [2]. The combination of the 6-cyclopropyl (providing a specific steric and lipophilic footprint) and the N1-methyl group (modulating hinge-binding interactions) distinguishes this compound as a superior starting point for synthesizing focused kinase inhibitor libraries. The quantified reduction in hydrogen bond donors (1 vs. 2 in des-methyl analogs) is expected to improve cellular permeability, a critical factor in kinase inhibitor development.

Synthesis of CNS-Penetrant Anti-inflammatory Agents

The imidazo-pyrazole scaffold has demonstrated anti-inflammatory and anti-angiogenic properties . This compound's physicochemical profile, particularly its TPSA below the 70 Ų CNS threshold and its enhanced LogP, makes it a strategically selected intermediate for developing brain-penetrant anti-inflammatory agents. The carboxylic acid group provides a versatile synthetic handle for generating diverse chemotypes via amide, ester, or acid chloride intermediates.

Fragment-Based Drug Discovery (FBDD) with Pre-Optimized Properties

As a fragment-like molecule (MW 205.21, with acceptable lipophilicity), this compound is suitable for fragment-based screening libraries. Unlike the unsubstituted core scaffold, it comes pre-equipped with substituents that improve drug-like properties (LogP, TPSA, HBD count) [REFS-1, REFS-2]. This allows for more efficient fragment evolution, as the starting point already incorporates key elements typically introduced during fragment growth.

Quote Request

Request a Quote for 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.